molecular formula C10H12ClNO4S B8715431 5-Chlorosulphonyl-2-propoxybenzamide CAS No. 61627-16-5

5-Chlorosulphonyl-2-propoxybenzamide

Cat. No.: B8715431
CAS No.: 61627-16-5
M. Wt: 277.73 g/mol
InChI Key: AVNDDWQAXMEFCI-UHFFFAOYSA-N
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Description

5-Chlorosulphonyl-2-propoxybenzamide is a useful research compound. Its molecular formula is C10H12ClNO4S and its molecular weight is 277.73 g/mol. The purity is usually 95%.
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Properties

CAS No.

61627-16-5

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

3-carbamoyl-4-propoxybenzenesulfonyl chloride

InChI

InChI=1S/C10H12ClNO4S/c1-2-5-16-9-4-3-7(17(11,14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13)

InChI Key

AVNDDWQAXMEFCI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chlorosulphonic acid (200 ml.), cooled to 10° C., was treated with 2-propoxybenzamide (60 g.) in aliquots with stirring during 45 minutes. When complete solution had occurred, the solution was allowed to stand at room temperature for 24 hours. The resulting yellow-brown solution was then added dropwise, with stirring, to ice (1.5 kg.), keeping the temperature at or below 0° C. The precipitated solid was filtered off, washed with ice-cold water, and sucked dry. The solid was then dissolved in dichloromethane (approximately 2 liters), any water still present was separated off, and the organic layer was dried over calcium chloride and then over magnesium sulphate. Most of the dichloromethane was removed in vacuo, the low volume residue was treated with petroleum ether (b.p. 40° - 60° C.) and the precipitated solid was filtered off, to give crude 5-chlorosulphonyl-2-propoxybenzamide (81 g.), m.p. 122° - 129° C.
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

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